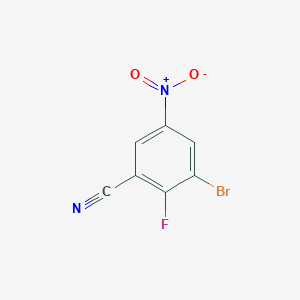

3-Bromo-2-fluoro-5-nitrobenzonitrile

Descripción

Propiedades

IUPAC Name |

3-bromo-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPPPVZYKMSWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitrobenzonitrile typically involves the nitration of 3-bromo-2-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: 3-Bromo-2-fluorobenzonitrile

Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

Conditions: The reaction mixture is maintained at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

Product: 3-Bromo-2-fluoro-5-nitrobenzonitrile

Industrial Production Methods

Industrial production of 3-Bromo-2-fluoro-5-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid (HCl).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields 3-bromo-2-fluoro-5-aminobenzonitrile.

Substituted Derivatives: Nucleophilic substitution reactions produce various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Bromo-2-fluoro-5-nitrobenzonitrile is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-5-nitrobenzonitrile depends on its application. In biochemical studies, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups (nitro and cyano) and halogens (bromine and fluorine) influences its reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 3-bromo-2-fluoro-5-nitrobenzonitrile but differ in substituent type, position, or functional groups:

Table 1: Structural Comparison

Key Observations:

Replacing the nitrile with a carboxylic acid group (3-bromo-5-fluoro-2-nitrobenzoic acid, CAS 116529-61-4) increases polarity, favoring aqueous solubility but reducing stability under acidic conditions .

Electronic Effects :

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties

Key Findings:

- Solubility : The trifluoromethyl derivative exhibits the lowest aqueous solubility due to increased hydrophobicity, while the methoxy analogue shows moderate solubility in polar solvents .

- Reactivity : The nitro group in the target compound enhances susceptibility to reduction reactions, making it valuable in synthesizing amines or heterocycles. In contrast, the trifluoromethyl group in CAS 1310914-30-7 is inert under most conditions but useful in fluorination reactions .

Actividad Biológica

3-Bromo-2-fluoro-5-nitrobenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity based on available literature, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₃BrF N₂O₂

Molecular Weight: 220.01 g/mol

CAS Number: 610764-96-0

The compound features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position. This arrangement of electron-withdrawing groups enhances the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3-Bromo-2-fluoro-5-nitrobenzonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Similar benzonitrile derivatives have shown the ability to inhibit enzymes involved in cellular detoxification processes. The presence of electron-withdrawing groups like bromine and nitro enhances this inhibitory potential by stabilizing transition states during enzymatic reactions.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of reactive functional groups, allowing it to interact with various biological molecules, including proteins and nucleic acids.

- Pharmacokinetic Properties : Predicted pharmacokinetic studies suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating potential central nervous system effects.

Antimicrobial Properties

Nitro-substituted compounds are often explored for their antimicrobial activities. Preliminary data suggest that 3-Bromo-2-fluoro-5-nitrobenzonitrile may possess antibacterial and antifungal properties, similar to other compounds in its class. The presence of bromine may enhance lipophilicity, affecting its interaction with microbial membranes.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzonitrile | C₇H₃BrF N₂O₂ | Similar structure; used in pharmaceutical synthesis |

| 3-Bromo-4-nitrobenzonitrile | C₇H₃BrN₂O₂ | Exhibits significant enzyme inhibition properties |

| 2-Fluoro-5-nitrobenzonitrile | C₇H₄FN₂O₂ | Known for its role as a molecular scaffold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.